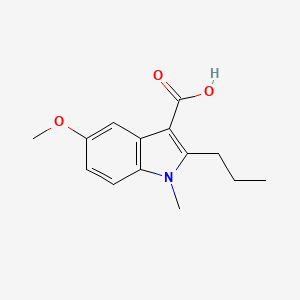

5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid

Description

5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid is a substituted indole derivative characterized by:

- Methoxy group at position 5 of the indole ring.

- Methyl group at position 1.

- Propyl chain at position 2.

- Carboxylic acid at position 3.

This compound belongs to a class of indole derivatives with diverse pharmacological and synthetic applications. The substituents influence its physicochemical properties (e.g., lipophilicity, acidity) and biological activity.

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

5-methoxy-1-methyl-2-propylindole-3-carboxylic acid |

InChI |

InChI=1S/C14H17NO3/c1-4-5-12-13(14(16)17)10-8-9(18-3)6-7-11(10)15(12)2/h6-8H,4-5H2,1-3H3,(H,16,17) |

InChI Key |

BIMXXWCXRBYDFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification of Indole-3-Carboxylic Acid

The initial step involves converting indole-3-carboxylic acid into its methyl ester to facilitate subsequent modifications. This is achieved through refluxing with methanol in the presence of a catalytic acid, typically sulfuric acid:

Indole-3-carboxylic acid + methanol + H₂SO₄ → methyl indole-3-carboxylate

- Reflux temperature (~65°C)

- Duration: 4-6 hours

- Yield: Approximately 96% as per literature reports

Reference:

N-Alkylation at the Indole Nitrogen

The methylation at the nitrogen atom (N-1 position) can be performed using methyl iodide or dimethyl sulfate under basic conditions:

Methylation reagent + methyl indole-3-carboxylate → N-methyl methyl indole-3-carboxylate

- Solvent: Acetone or dimethylformamide

- Base: Potassium carbonate

- Temperature: Room temperature to 50°C

- Duration: 12-24 hours

Propylation at the 2-Position

The introduction of the propyl group at the 2-position of the indole ring is achieved via directed lithiation or metalation followed by alkylation:

Indole derivative + n-Propyl halide (e.g., n-propyl bromide) + base (e.g., n-BuLi) → 2-Propyl indole derivative

- Solvent: Tetrahydrofuran

- Temperature: -78°C during lithiation

- Quenching with n-propyl bromide

- Work-up: Standard aqueous extraction

Introduction of the Carboxylic Acid Group at the 3-Position

The carboxylation at the 3-position is typically performed via directed lithiation followed by carbonation:

Lithiated indole intermediate + CO₂ → 3-carboxy indole derivative

- Lithiation with n-BuLi at low temperature

- Bubbling dry CO₂ gas

- Work-up with dilute acid

Note: This step may require protection/deprotection strategies depending on the substituents present.

Final Functionalization: Methoxy Group at the 5-Position

The methoxy group at the 5-position can be introduced via electrophilic aromatic substitution using methanol derivatives or via methylation of a hydroxyl precursor:

Hydroxy-indole derivative + methylating agent (e.g., dimethyl sulfate or methyl iodide) → 5-methoxy indole

- Solvent: Acetone or dimethylformamide

- Base: Potassium carbonate or sodium hydride

- Temperature: Room temperature to 50°C

- Duration: 12-24 hours

Alternative Route: Cyclization from Indole Derivatives

Another approach involves cyclization of suitably substituted precursors, such as aminoindoles or indole derivatives bearing side chains, using oxidative or acid-catalyzed cyclization methods to form the indole core with desired substituents.

- Starting from 2-aminobenzyl derivatives

- Cyclization with oxidants or acids

- Functionalization at specific positions via selective substitution

Summary of Synthetic Route with Data Table

Notes and Considerations

- Reaction Temperatures: Range from -78°C (lithiation) to reflux temperatures (~65°C for esterification).

- Reaction Timeframes: Vary from 1 hour (lithiation) to 24 hours (methylation).

- Purification: Recrystallization from ethanol or methanol is standard, with confirmation via NMR and mass spectrometry.

- Yield Optimization: Controlled temperature, molar ratios, and reaction times are critical for maximizing yields.

Chemical Reactions Analysis

5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences and Similarities

Physicochemical Properties

- Lipophilicity : The propyl and methyl groups in the target compound enhance lipophilicity compared to unsubstituted analogs like 5-methoxy-1H-indole-3-carboxylic acid. This may improve membrane permeability in biological systems .

- Acidity : The carboxylic acid group at position 3 (pKa ~4–5) makes it more acidic than ester derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate), which lack ionizable protons under physiological conditions .

- Synthetic Challenges : Substituted indoles often require controlled reaction conditions. For example, prolonged heating (>10 hours) during synthesis of acyl chlorides from 5-methoxyindole-2-carboxylic acid generates side products, necessitating precise purification .

Pharmacological Potential

- Chlorinated Analogs : 5-Chloro-1H-indole-3-carboxylic acid is a key intermediate in synthesizing pharmaceuticals, highlighting the role of halogen substituents in enhancing bioactivity .

- Ester vs. Acid : Ester derivatives (e.g., ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate) exhibit higher bioavailability than carboxylic acids due to improved lipophilicity, but they lack direct hydrogen-bonding capacity for target interactions .

Biological Activity

5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid (commonly referred to as 5-MICA) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including neuroprotective effects, antioxidant activity, and potential applications in treating neurodegenerative disorders.

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

IUPAC Name: this compound

CAS Number: 17826-24-3

The biological activity of 5-MICA is attributed to its structural characteristics, which allow it to interact with various molecular targets. The indole ring structure is known for its role in modulating neurotransmitter systems and exhibiting antioxidant properties. Key mechanisms include:

- Neuroprotection: 5-MICA has been shown to protect neuronal cells from oxidative stress-induced damage, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers.

- MAO-B Inhibition: Research indicates that 5-MICA acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is relevant for the treatment of neurodegenerative disorders.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of 5-MICA. For instance, it was found to mitigate hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells, demonstrating a reduction in cell death and lipid peroxidation levels. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.

| Study | Cell Line | Effect | Concentration (µM) |

|---|---|---|---|

| SH-SY5Y | Neuroprotection against H₂O₂ | >150 | |

| Rat brain synaptosomes | Protection against 6-OHDA-induced toxicity | >50 |

Antioxidant Activity

The antioxidant properties of 5-MICA were assessed through various assays measuring its ability to scavenge reactive oxygen species (ROS). The compound demonstrated a strong capacity to inhibit lipid peroxidation and reduce superoxide anion generation.

MAO-B Inhibition

Inhibition of MAO-B by 5-MICA has been linked to increased levels of dopamine, which may alleviate symptoms in Parkinson's disease. The compound's IC50 values for MAO-B inhibition were found to be in the sub-micromolar range, indicating potent activity.

Case Studies

Several case studies have explored the effects of 5-MICA on different biological systems:

- Alzheimer's Disease Model: In an animal model of Alzheimer's disease, administration of 5-MICA resulted in improved cognitive function and reduced amyloid-beta plaque accumulation.

- Parkinson's Disease Model: In rodent models, 5-MICA treatment led to significant reductions in motor deficits and neuroinflammation associated with Parkinson's disease.

Q & A

Q. What are the optimized synthetic routes for 5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step functionalization of indole precursors. For example, starting from 5-methoxyindole-3-carboxylic acid derivatives, alkylation at the N1 position (e.g., using methyl and propyl groups) can be achieved via nucleophilic substitution under anhydrous conditions with NaH/DMF . Refluxing in acetic acid with sodium acetate (e.g., 3–5 hours) is critical for cyclization and stabilization of intermediates . Yield optimization requires strict control of stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) and purification via recrystallization from DMF/acetic acid mixtures .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Combined analytical techniques are essential:

- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates).

- 1H/13C NMR : Verify substitution patterns (e.g., methoxy at C5, propyl at C2) and rule out tautomeric forms .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in structurally similar indole derivatives .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use P95 respirators for particulate filtration and nitrile gloves to prevent dermal exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as indole derivatives may release volatile byproducts during synthesis .

- Waste disposal : Segregate acidic waste (e.g., acetic acid residues) and neutralize before disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., carboxyl group at C3 for derivatization) .

- Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina, leveraging crystallographic data from related indole-carboxylic acids .

- MD simulations : Assess stability in biological membranes, critical for drug delivery studies .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-response validation : Replicate assays (e.g., antimicrobial IC50) across multiple cell lines to distinguish compound-specific effects from assay artifacts .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

- Batch consistency analysis : Compare activity across synthetically distinct batches to rule out impurity-driven effects .

Q. How can regioselective modifications enhance the compound’s pharmacological profile?

Methodological Answer:

- Directed C-H activation : Use Pd-catalyzed coupling to introduce substituents at the indole C4/C7 positions without disrupting the carboxyl group .

- Prodrug design : Esterify the C3 carboxylic acid (e.g., ethyl ester) to improve bioavailability, followed by enzymatic hydrolysis in vivo .

- SAR studies : Systematically vary methoxy, methyl, and propyl groups to map structure-activity relationships for target engagement .

Q. What advanced techniques identify and quantify synthetic impurities?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Detect trace impurities (e.g., brominated byproducts from incomplete alkylation) .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures, particularly for diastereomers .

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd residues) below ppm thresholds .

Experimental Design Considerations

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–60°C for 72 hours .

- HPLC monitoring : Track degradation products (e.g., demethylation at C5) and calculate kinetic stability parameters (t90) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate) .

- Cytotoxicity : Screen against HEK-293 or HepG2 cells via MTT assay, normalizing to reference compounds like doxorubicin .

- Antimicrobial susceptibility : Apply broth microdilution (CLSI guidelines) against Gram-positive/negative panels .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

Q. What statistical approaches validate reproducibility in biological assays?

Methodological Answer:

- Power analysis : Ensure sample sizes (n ≥ 3) meet α=0.05 and β=0.2 thresholds .

- ANOVA with post-hoc tests : Identify outliers in multi-group comparisons (e.g., Tukey’s HSD) .

Comparative Analysis with Analogues

Q. How does the propyl group at C2 influence activity compared to shorter alkyl chains?

Methodological Answer:

- LogP analysis : Measure partitioning in octanol/water to correlate propyl’s hydrophobicity with membrane permeability .

- Crystallographic overlay : Compare with methyl/ethyl analogues to assess steric effects on target binding .

Q. Why choose 5-methoxy over other substituents (e.g., 5-bromo) for specific applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.